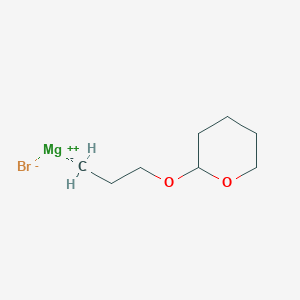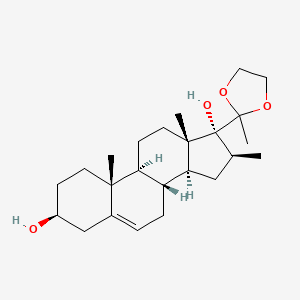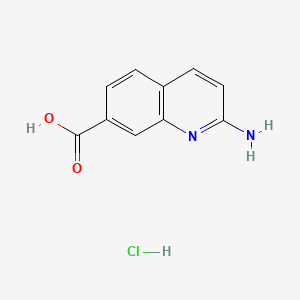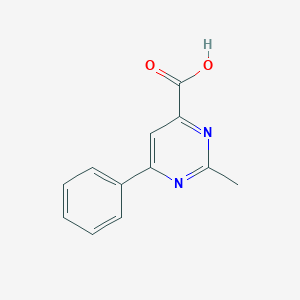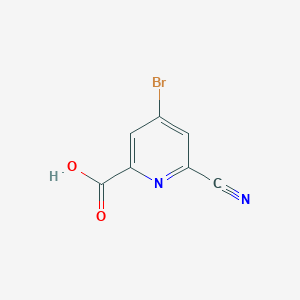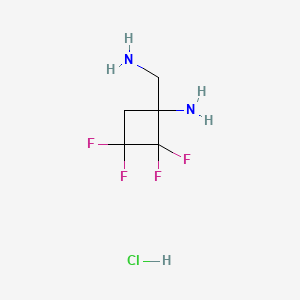
1-(Aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride is a fluorinated amine compound with potential applications in various scientific fields. Its unique structure, featuring a cyclobutane ring with four fluorine atoms, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions involving suitable precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as elemental fluorine or fluorinating agents like Selectfluor.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its reactivity and properties.
Substitution: Nucleophilic substitution reactions can replace the aminomethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like alkyl halides or amines can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or alcohols, while substitution reactions can produce a variety of functionalized cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure may be explored for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Research may investigate its potential as a drug candidate or a precursor for drug development, particularly in areas requiring fluorinated analogs.
Industry: Its stability and reactivity make it suitable for use in the development of advanced materials, such as fluorinated polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(Aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of fluorine atoms can enhance binding affinity and selectivity, making it a valuable tool in medicinal chemistry.
Vergleich Mit ähnlichen Verbindungen
1-(Aminomethyl)cyclobutane: Lacks fluorine atoms, resulting in different reactivity and properties.
2,2,3,3-Tetrafluorocyclobutan-1-amine: Similar structure but without the aminomethyl group.
Fluorinated Amines: A broad class of compounds with varying degrees of fluorination and different functional groups.
Uniqueness: 1-(Aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine hydrochloride is unique due to its combination of a cyclobutane ring, multiple fluorine atoms, and an aminomethyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various research applications.
Eigenschaften
Molekularformel |
C5H9ClF4N2 |
|---|---|
Molekulargewicht |
208.58 g/mol |
IUPAC-Name |
1-(aminomethyl)-2,2,3,3-tetrafluorocyclobutan-1-amine;hydrochloride |
InChI |
InChI=1S/C5H8F4N2.ClH/c6-4(7)1-3(11,2-10)5(4,8)9;/h1-2,10-11H2;1H |
InChI-Schlüssel |
QXTUQYDXNXZICH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(C1(F)F)(F)F)(CN)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


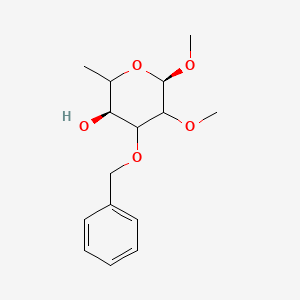
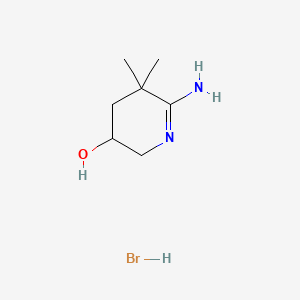
![2-[[[(2,6-Dichlorophenyl)methyl]amino](methylthio)methylene]-5,6-dimethoxy-1H-indene-1,3(2H)-dione](/img/structure/B15296067.png)

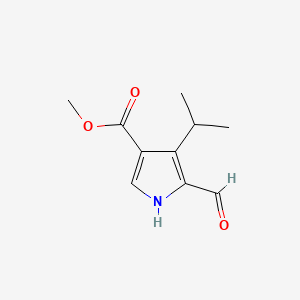
![2-[4-(2-Furyl)-1,3-thiazol-2-yl]-3-(3-phenyl-1H-pyrazol-4-yl)acrylonitrile](/img/structure/B15296080.png)
![4-[2-(3-Methylphenyl)ethyl]piperidine hydrochloride](/img/structure/B15296096.png)
![3-(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)propanoic acid](/img/structure/B15296100.png)
![ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate](/img/structure/B15296102.png)
